![molecular formula C16H17ClN2OS B1231000 7-chloro-3-[2-(1-cyclohexenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1231000.png)
7-chloro-3-[2-(1-cyclohexenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-3-[2-(1-cyclohexenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a member of quinazolines.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity : Markosyan et al. (2015) reported the synthesis of 2-sulfanyl-substituted quinazolin-4-ones and their derivatives, demonstrating significant anti-monoamine oxidase and antitumor activities. This highlights the compound's relevance in the development of potential therapeutic agents (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015).
Antimicrobial and Antitubercular Evaluation : Anand et al. (2011) synthesized derivatives of 7-chloro-3-(substituted benzylidene/phenyl ethylidene amino)-2-phenylquinazolin-4(3H)-ones and evaluated them for antimicrobial and antitubercular activities. Their findings indicate potential applications in treating bacterial and mycobacterial infections (Anand, Narasimhan, Chandran, & Jayaveera, 2011).
Anticancer Activity : Noolvi and Patel (2013) conducted research on 2,3,7-trisubstituted quinazoline derivatives targeting EGFR-tyrosine kinase, highlighting their anticancer properties. This study emphasizes the potential of these compounds in cancer therapeutics (Noolvi & Patel, 2013).
Antimicrobial Activity of Quinazolin-4(3H)-ones : Research by Patel, Patel, and Patel (2010) on the synthesis of quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone showed promising antibacterial and antifungal activities, suggesting their use in antimicrobial therapies (Patel, Patel, & Patel, 2010).
Diuretic Agents : Maarouf, El‐Bendary, and Goda (2004) synthesized quinazolin‐4(3H)‐one derivatives and evaluated them as diuretic agents. This study adds another dimension to the potential therapeutic applications of these compounds (Maarouf, El‐Bendary, & Goda, 2004).
Propiedades
Fórmula molecular |
C16H17ClN2OS |
|---|---|
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
7-chloro-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H17ClN2OS/c17-12-6-7-13-14(10-12)18-16(21)19(15(13)20)9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H,18,21) |
Clave InChI |
HQOPYEXMXURNHR-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |
SMILES canónico |
C1CCC(=CC1)CCN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


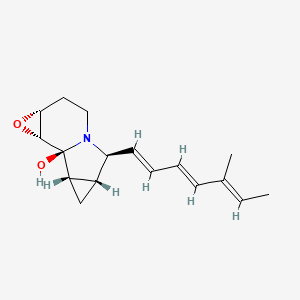
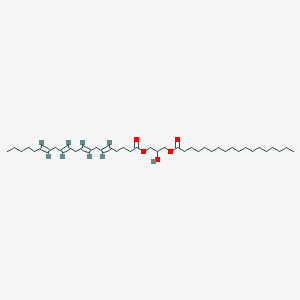
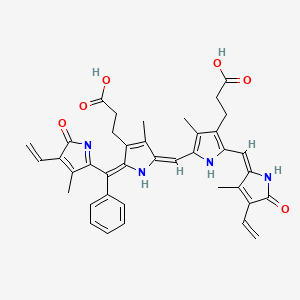
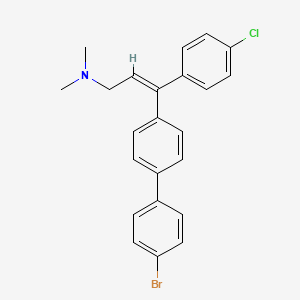
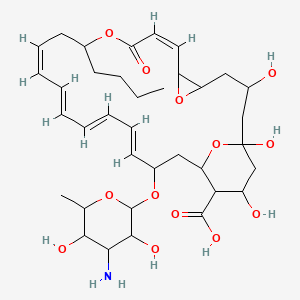
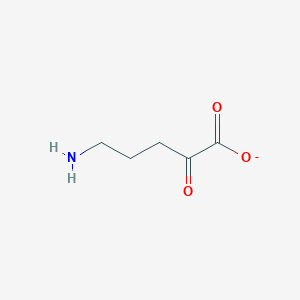
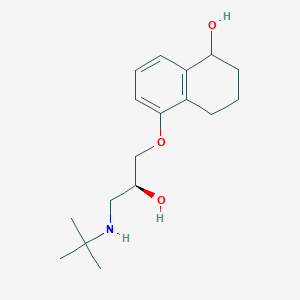
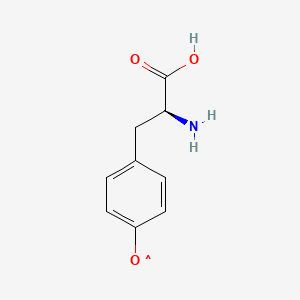
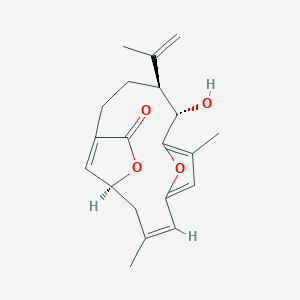
![2,3-dimethoxy-5-methyl-6-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1230934.png)
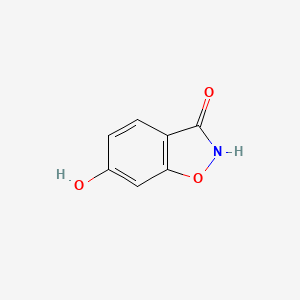
![8-Methoxy-2-methyl-1,3,4,9a,10,10a,11a,11b-octahydro-2H-1,5-methano[1]benzofuro[3,2-e]oxireno[h]isoquinolin-10-ol](/img/structure/B1230937.png)

![2-[(2E)-3-phenylprop-2-enamido]acetate](/img/structure/B1230940.png)
